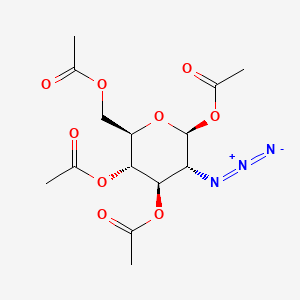

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose

Übersicht

Beschreibung

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is a compound with the molecular formula C14H19N3O9 . It is a carbohydrate that has been used in the synthesis of disaccharides and D-glucose6-phosphate . It is also a highly valuable intermediate towards the synthesis of heparin-like GAGs .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One method involves the use of freshly prepared triflic azide for the amine to azide conversion . More recently, the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative . Another method involves the preparation of the compound from D-mannose .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate . The molecular weight of the compound is 373.32 g/mol .Chemical Reactions Analysis

The 2-azido group in the compound acts as a latent amine, which can be re-accessible by several reductive chemistries . It also plays an important role in α-selective glycosylations .Physical And Chemical Properties Analysis

The compound has a molecular weight of 373.32 g/mol . It is a powder and has an optical activity of [α]/D +2.9±0.4°, c = 1 in chloroform .Wissenschaftliche Forschungsanwendungen

Nanopartikel-Herstellung

Diese Verbindung wird bei der Herstellung von Poly(Milchsäure-co-Glycolsäure)-PLGA-Nanopartikeln verwendet . Zwei Verfahren werden für diesen Zweck eingesetzt: die Einzelemulsions-Lösungsmittelverdampfung und das Nanopräzipitationsverfahren . Diese Nanopartikel sind kugelförmig mit einer gleichmäßigen und zuverlässigen nanometrischen Partikelgröße .

Metabolischer Prozess

Die mit der Verbindung beladenen PLGA-Nanopartikel werden für eine effiziente und zukunftsweisende in vivo-metabolische Verarbeitung eingesetzt . Vorläufige in vivo-Studien mit nicht-verkapseltem Ac42AzGlc zeigten eine schlechte Konstruktion von Herzglykoproteinen, was Möglichkeiten für Ac42AzGlc-beladene Nanopartikel für eine verbesserte Bioverfügbarkeit und effiziente Stoffwechsel-Engineering eröffnet .

Synthese von Disacchariden

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose wird bei der Synthese von Disacchariden verwendet . Es ist ein wichtiger Bestandteil im biomedizinischen Bereich .

Herstellung von anionischen Tensiden

Phosphorylierte Derivate dieser Verbindung haben sich als wertvoll erwiesen bei der Untersuchung von Substraten für die Inositol-Synthase und für die Herstellung von anionischen Tensiden .

Antivirale Medikamente

Diese Verbindung spielt eine zentrale Rolle als Vorläufer für die Synthese verschiedener antiviraler Nukleoside . Sie ist von großer Bedeutung für die Weiterentwicklung von antiviralen Medikamenten zur Behandlung von Erkrankungen, die durch Virusinfektionen entstehen .

Synthese von Azidosacchariden und Glykokonjugaten

Sein acetyliertes Glukose-Rückgrat, gekoppelt mit einer Azidofunktion, macht es zu einem wertvollen Vorläufer für die Synthese von Azidosacchariden und Glykokonjugaten .

Wirkmechanismus

Target of Action

Azido sugars like this compound are often used in the study of carbohydrate processing enzymes and glycosylation pathways .

Mode of Action

The 2-azido group in the compound acts as a latent amine . This group can be re-accessed by several reductive chemistries and plays an important role in α-selective glycosylations . The compound interacts with its targets, likely enzymes involved in carbohydrate processing, and induces changes in their function .

Biochemical Pathways

Given its structure, it is likely involved in the modification of carbohydrate processing pathways, particularly those involving glycosylation .

Result of Action

Given its structure and the known properties of azido sugars, it is likely that the compound affects the function of enzymes involved in carbohydrate processing .

Action Environment

It is known that the compound should be stored under inert gas and should avoid heat .

Zukünftige Richtungen

The compound has been used as a highly valuable intermediate towards the synthesis of heparin-like GAGs . It is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets . The development of new methods for the amine to azide conversion, such as the use of imidazole sulfonyl azide salts, represents a promising direction for future research .

Biochemische Analyse

Biochemical Properties

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose plays a significant role in biochemical reactions, particularly in glycosylation processes. The compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. The azido group can be reduced to an amine, allowing for further functionalization and incorporation into complex carbohydrates. Additionally, the acetyl groups protect the hydroxyl groups, making the compound more stable and less reactive during synthetic procedures .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be incorporated into glycoproteins and glycolipids, affecting their structure and function. This incorporation can alter cell signaling pathways by modifying receptor-ligand interactions and influencing downstream signaling events. Additionally, the compound’s presence in cellular membranes can impact membrane fluidity and permeability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound can also inhibit or activate specific enzymes by binding to their active sites or allosteric sites. Changes in gene expression can occur due to the incorporation of the compound into glycoproteins that regulate transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis, leading to the removal of acetyl groups and the formation of free hydroxyl groups. This degradation can affect the compound’s reactivity and its ability to participate in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into cellular structures without causing significant toxicity. At higher doses, it can lead to adverse effects, such as cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as acetyltransferases and glycosidases, which modify its structure and function. The azido group can be reduced to an amine, allowing for further metabolic transformations. These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it can accumulate in specific compartments, such as the Golgi apparatus and endoplasmic reticulum, where it participates in glycosylation processes. The compound’s distribution can affect its biological activity and its ability to modify cellular structures .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, it can be localized to the Golgi apparatus, where it is involved in the synthesis of glycoproteins and glycolipids. The compound’s localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001163 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80321-89-7 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080321897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80321-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine](/img/structure/B1214067.png)

![N-[[6-cyano-5-(ethylamino)-3-methyl-2-pyrazinyl]methyl]-N-phenylacetamide](/img/structure/B1214072.png)